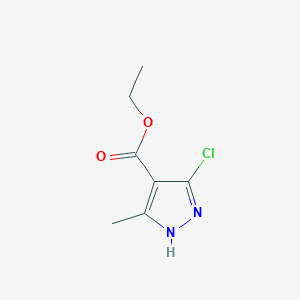

ethyl 3-chloro-5-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-chloro-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based organic compound characterized by a chloro substituent at position 3, a methyl group at position 5, and an ethyl ester moiety at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. This compound’s molecular formula is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol. Its reactivity and physicochemical properties are influenced by the electron-withdrawing chloro group and the steric effects of the methyl substituent, which may modulate intermolecular interactions and stability .

Properties

IUPAC Name |

ethyl 3-chloro-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVTQMONBOMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate

- Reaction: The key transformation involves chlorination of ethyl 3-methyl-1H-pyrazole-4-carboxylate to yield this compound.

- Reagents: Chlorinating agents such as hydrochloric acid combined with hydrogen peroxide are used to substitute the hydrogen at the 3-position with chlorine.

- Conditions: The reaction is typically conducted at moderate temperatures (20–70 °C) with controlled addition of reagents to minimize side reactions.

- Solvents: Dichloroethane or similar chlorinated solvents are employed to dissolve reactants and facilitate chlorination.

- Catalysts/Base: Potassium carbonate may be used to maintain reaction pH and improve yield.

- Environmental and Safety Notes: This method avoids the use of highly toxic reagents like sulfonyl chlorides or dimethyl sulfate, reducing hazardous by-products such as sulfur dioxide or chlorinated smog.

Alternative Green Synthesis Using Dimethyl Carbonate

- Step A: Ethyl 3-methyl-1H-pyrazole-4-carboxylate reacts with dimethyl carbonate under nitrogen atmosphere in an autoclave at 100–150 °C for 8–12 hours.

- Catalyst: Potassium carbonate acts as a base catalyst.

- Pressure: The reaction is conducted under 0.5–1.1 MPa pressure.

- Step B: The intermediate formed is then subjected to chlorination using concentrated hydrochloric acid and hydrogen peroxide at 20–30 °C with slow addition of hydrogen peroxide.

- Purification: Subsequent washing with sodium sulfite, sodium carbonate, and water followed by drying yields the purified this compound.

- Advantages: This method replaces toxic dimethyl sulfate with dimethyl carbonate, a greener reagent, and substitutes sulfonyl chloride chlorination with a safer hydrochloric acid/hydrogen peroxide system, improving process safety and reducing environmental impact.

Detailed Reaction Conditions and Parameters

| Step | Reactants/Conditions | Temperature (°C) | Pressure (MPa) | Time (hours) | Notes |

|---|---|---|---|---|---|

| A | Ethyl 3-methyl-1H-pyrazole-4-carboxylate + dimethyl carbonate + K2CO3 | 100–150 | 0.5–1.1 | 8–12 | Nitrogen atmosphere, autoclave, polar solvent (e.g., diethylene glycol dimethyl ether) |

| B | Intermediate + HCl (35–40%) + H2O2 (30–40%) + dichloroethane | 20–30 (initial), then 50–70 | Atmospheric | 6–9 | Slow dropwise addition of H2O2, stirring, followed by incubation and heating |

Mechanistic Insights

- Step A (Methylation): Dimethyl carbonate acts as a methylating agent, replacing a hydrogen atom on the pyrazole nitrogen to form 1-methyl-3-ethyl-5-pyrazole carboxylate intermediate.

- Step B (Chlorination): The combination of hydrochloric acid and hydrogen peroxide generates an electrophilic chlorinating species in situ, which selectively chlorinates the 3-position of the pyrazole ring, forming the 3-chloro derivative.

- Safety and Environmental Impact: The substitution of hazardous reagents with greener alternatives reduces toxic by-products such as sulfides and chlorides, improving worker safety and lowering environmental disposal costs.

Summary Table of Preparation Methods

| Preparation Aspect | Traditional Method | Green Method (Patented) |

|---|---|---|

| Methylation reagent | Dimethyl sulfate (toxic) | Dimethyl carbonate (green reagent) |

| Chlorination reagent | Sulfonyl chloride (corrosive, toxic gases) | Hydrochloric acid + hydrogen peroxide (safer) |

| Reaction conditions | Moderate temperature, hazardous by-products | Controlled temperature, reduced toxic emissions |

| Environmental impact | High (toxic gases, hazardous waste) | Lower (no sulfide/chloride gases, safer waste) |

| Safety profile | Lower (toxic reagents and by-products) | Higher (greener reagents, safer handling) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents like sodium ethoxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

Ethyl 3-chloro-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds[][3].

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxylates

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s chloro group at position 3 contrasts with derivatives like , where chlorine is part of a 4-chlorophenyl group at position 3. The sulfamoyl group in introduces hydrogen-bonding capabilities, which could enhance crystal packing efficiency or biological target binding compared to the simpler target compound .

The trifluoromethyl-pyridine substituent in significantly increases electronegativity and metabolic stability, making it more suited for agrochemical applications compared to the target compound .

Aromatic vs. Aliphatic Substituents :

- Compounds like and feature aryl substituents, which may enhance π-stacking interactions in crystal lattices or with biological receptors. The target compound’s aliphatic methyl group offers simpler steric effects .

Biological Activity

Ethyl 3-chloro-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the chlorination of ethyl 3-methyl-1H-pyrazole-4-carboxylate. The reaction is carried out using reagents such as hydrochloric acid and sodium nitrite, followed by extraction and purification processes to obtain the desired product in a high yield .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that pyrazole derivatives, including this compound, demonstrate effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

| Microbial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate |

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage .

3. Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this pyrazole derivative has shown anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection markers compared to controls .

- Oxidative Stress Reduction : In a randomized trial involving patients with chronic inflammatory conditions, administration of this compound led to decreased levels of oxidative stress markers, suggesting its potential role as an adjunct therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.